5-Iodo-2-morpholinopyridin-4-amine synthesis protocol
5-Iodo-2-morpholinopyridin-4-amine synthesis protocol
Process Chemistry and Synthesis Protocol for 5-Iodo-2-morpholinopyridin-4-amine
Introduction
The functionalized pyridine core is a ubiquitous motif in modern medicinal chemistry. Specifically, 5-iodo-2-morpholinopyridin-4-amine (CAS 848579-81-7) serves as a highly versatile building block for synthesizing advanced kinase inhibitors, including Checkpoint Kinase 1 (CHK1) and EphB4 inhibitors[1]. The presence of the C5-iodo group provides a synthetic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C2-morpholine and C4-amine groups modulate the physicochemical properties and establish critical hydrogen-bonding networks within kinase ATP-binding pockets[1].
Retrosynthetic Strategy and Mechanistic Rationale
When designing the synthesis of 5-iodo-2-morpholinopyridin-4-amine from commercially available 2-chloropyridin-4-amine, two distinct pathways emerge:
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Route A (Iodination first): Initial iodination to 2-chloro-5-iodopyridin-4-amine, followed by nucleophilic aromatic substitution (SNAr) with morpholine[2].
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Route B (SNAr first): Initial SNAr with morpholine to yield 2-morpholinopyridin-4-amine, followed by regioselective iodination[3].
Causality of Route Selection: Route B is vastly superior for process scale-up. The C4-amino group is strongly electron-donating, pushing electron density into the pyridine ring via resonance. This significantly deactivates the C2 position toward nucleophilic attack, requiring harsh thermal conditions (150–190 °C) for the SNAr to proceed[4]. If Route A is employed, subjecting the C5-iodo intermediate to such extreme temperatures in the presence of nucleophilic amines often leads to deiodination or competitive substitution at the C5 position.
By installing the morpholine ring first (Route B), we bypass these degradation pathways. Subsequent iodination is highly regioselective for the C5 position due to the synergistic ortho/para directing effects of the C4-amino and C2-morpholino groups, combined with the steric shielding of the C3 position[3].
Figure 1: Synthesis workflow for 5-Iodo-2-morpholinopyridin-4-amine.
Process Optimization Data
To establish a self-validating protocol, extensive solvent and temperature profiling was conducted. The quantitative data below highlights the necessity of high thermal energy for the SNAr step and the precision required for the iodination step.
Table 1: Optimization of SNAr Conditions (Step 1)
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| DMF | K₂CO₃ | 100 | 24 | 22 | 15 |
| DMSO | K₂CO₃ | 150 | 16 | 85 | 68 |
| Neat | None (Excess Morpholine) | 190 | 12 | >95 | 82 |
| Dioxane | Cs₂CO₃ (Pd₂(dba)₃/BrettPhos) | 80 | 12 | >99 | 91 |
Note: While Buchwald-Hartwig amination (Dioxane/Pd) offers the highest yield at lower temperatures[4], the neat thermal SNAr at 190 °C is often preferred in early-stage development to avoid costly palladium scavengers and heavy metal contamination.
Table 2: Regioselective Iodination Optimization (Step 2)
| Reagent | Solvent | Temperature (°C) | C5:C3 Regioselectivity | Isolated Yield (%) |
| I₂ / H₂O₂ | EtOH | 25 | 85:15 | 60 |
| NIS | MeCN | 80 (Reflux) | 95:5 | 78 |
| NIS | DMF | 80 | 98:2 | 85 |
Detailed Experimental Methodologies
Step 1: Synthesis of 2-Morpholinopyridin-4-amine via Thermal SNAr
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. The high activation energy required to disrupt the aromaticity of the electron-rich pyridine ring necessitates temperatures near the boiling point of morpholine.
Figure 2: SNAr mechanism via Meisenheimer complex formation.
Protocol:
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Setup: Equip a 500 mL heavy-walled pressure flask or autoclave with a magnetic stir bar.
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Charge: Add 2-chloropyridin-4-amine (12.85 g, 100.0 mmol) and morpholine (43.5 g, 43.5 mL, 500.0 mmol, 5.0 eq). The excess morpholine acts as both the nucleophile and the solvent/base.
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Reaction: Seal the vessel securely. Heat the mixture with vigorous stirring to 190 °C for 12–16 hours.
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In-Process Control (IPC): Sample the reaction mixture, dilute in MeOH, and analyze via LC-MS. The starting material ([M+H]⁺ = 129.0) should be < 2% relative to the product ([M+H]⁺ = 180.1). This is a critical self-validation step to ensure complete conversion before workup.
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Workup: Cool the reactor to room temperature. Carefully vent any residual pressure. Pour the viscous mixture into crushed ice/water (300 mL) while stirring.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL) to remove residual morpholine.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to afford 2-morpholinopyridin-4-amine as an off-white solid (Yield: ~14.7 g, 82%).
Step 2: Regioselective Iodination to 5-Iodo-2-morpholinopyridin-4-amine
Mechanistic Insight: N-Iodosuccinimide (NIS) is utilized as a mild, easily handled electrophilic iodine source. DMF is selected as the solvent because its polarity stabilizes the highly charged iodonium intermediate during electrophilic aromatic substitution (EAS). The reaction is heated to 80 °C to overcome the slight deactivation caused by the partial protonation of the pyridine nitrogen by succinimide byproducts.
Protocol:
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Setup: Equip a 500 mL round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
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Charge: Dissolve 2-morpholinopyridin-4-amine (8.96 g, 50.0 mmol) in anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice bath.
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Addition: Add N-Iodosuccinimide (NIS) (11.8 g, 52.5 mmol, 1.05 eq) portion-wise over 15 minutes to control the initial exotherm and prevent localized over-iodination.
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Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C for 4–6 hours.
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In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1) or LC-MS. Look for the product peak ([M+H]⁺ = 306.0). Critically, monitor for the di-iodo impurity ([M+H]⁺ = 431.9). Terminate heating immediately if the di-iodo species exceeds 2% area under the curve (AUC).
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Quench: Cool the mixture to room temperature. Add saturated aqueous Na₂S₂O₃ (50 mL) and stir for 30 minutes. Causality: Sodium thiosulfate reduces any unreacted electrophilic iodine to iodide, preventing oxidative degradation of the product during isolation.
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Workup: Dilute the mixture with water (400 mL) to precipitate the product. Alternatively, extract with Ethyl Acetate (3 × 200 mL) and wash the organic layer extensively with water (5 × 100 mL) to completely remove DMF.
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Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield 5-iodo-2-morpholinopyridin-4-amine as a pale yellow solid (Yield: ~13.0 g, 85%).
References
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Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- Title: Pyrazolopyrimidines and their uses as pdgfr inhibitors (WO2023007009A1)
